tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound featuring a piperidine ring substituted with hydroxyl and hydroxymethyl groups. The tert-butyl group attached to the nitrogen atom provides steric hindrance, making this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl carbamate as a protecting group, followed by selective hydroxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral pH .
Major Products Formed
Major products formed from these reactions include ketones, alcohols, and substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding the behavior of piperidine derivatives in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl (3R,4R)-4-(hydroxymethyl)-3-(methoxymethoxy)piperidine-1-carboxylate
Uniqueness
tert-Butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and hydroxymethyl groups. This combination of features allows for selective functionalization and interaction with biological targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H21NO5 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(15)12-5-4-11(16,7-13)8(14)6-12/h8,13-14,16H,4-7H2,1-3H3/t8-,11-/m1/s1 |
InChI Key |
QVTFSPOEEKZDOH-LDYMZIIASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]([C@@H](C1)O)(CO)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)(CO)O |
Origin of Product |
United States |
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